molecular formula C11H11BrO B151632 (4-(Bromomethyl)phenyl)(cyclopropyl)methanone CAS No. 35981-66-9

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone

Cat. No.: B151632
CAS No.: 35981-66-9
M. Wt: 239.11 g/mol
InChI Key: RWDFDRURELYOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone (CAS: 35981-66-9) is a brominated aromatic ketone featuring a cyclopropyl group and a bromomethyl substituent on the phenyl ring. Its molecular formula is C₁₁H₁₁BrO (exact mass: 246.00 g/mol). The bromomethyl group (-CH₂Br) confers reactivity as a leaving group, making the compound valuable in nucleophilic substitution reactions, while the cyclopropyl moiety introduces steric and electronic effects that influence stability and reactivity .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDFDRURELYOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262646
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35981-66-9
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35981-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

A widely reported method involves radical bromination of the methyl group in (4-methylphenyl)(cyclopropyl)methanone using N-bromosuccinimide (NBS) under radical initiation. This approach leverages the stability of the cyclopropane ring under controlled conditions.

Procedure and Optimization

  • Reagents : NBS (1.2 equiv), AIBN (azobisisobutyronitrile, catalytic), CCl₄ (solvent).

  • Conditions : Reflux at 80°C for 8–12 hours under inert atmosphere.

  • Mechanism : The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract a hydrogen atom from the methyl group, followed by bromine atom transfer from NBS.

Key Data:

Starting MaterialProduct YieldPurityReference
(4-Methylphenyl)(cyclopropyl)methanone85–90%>95%

Advantages : High regioselectivity for the benzylic position; minimal side reactions.
Limitations : Requires careful control of radical initiation to prevent over-bromination.

Grignard Reagent-Mediated Synthesis

Cyclopropane Carbonyl Chloride and 4-Bromobenzylmagnesium Bromide

This method employs a Grignard reagent to form the cyclopropane-ketone backbone.

Stepwise Synthesis

  • Formation of 4-Bromobenzylmagnesium Bromide :

    • Reagents : 4-Bromobenzyl bromide, magnesium turnings, THF.

    • Conditions : Stirred at 25°C under argon until initiation, followed by reflux for 1–2 hours.

  • Reaction with Cyclopropane Carbonyl Chloride :

    • Reagents : Cyclopropane carbonyl chloride (1.0 equiv), THF.

    • Conditions : Slow addition at −78°C, warming to room temperature, followed by acidic workup.

Key Data:

Grignard ReagentProduct YieldPurityReference
4-Bromobenzylmagnesium Bromide70–75%90%

Advantages : Scalable for industrial production; avoids radical intermediates.
Limitations : Sensitivity to moisture; requires low-temperature conditions.

Nucleophilic Substitution of (4-Hydroxymethylphenyl)(cyclopropyl)methanone

Tosylation Follow by Bromide Exchange

This two-step method converts a hydroxymethyl precursor to the bromomethyl derivative.

  • Tosylation :

    • Reagents : Tosyl chloride (1.1 equiv), pyridine (base), CH₂Cl₂.

    • Conditions : 0°C to room temperature, 2–4 hours.

  • Bromide Substitution :

    • Reagents : LiBr (3.0 equiv), DMF.

    • Conditions : 80°C for 6–8 hours.

Key Data:

IntermediateProduct YieldPurityReference
(4-Tosylmethylphenyl)(cyclopropyl)methanone65–70%85%

Advantages : High functional group tolerance.
Limitations : Multi-step synthesis reduces overall yield.

Friedel-Crafts Acylation of Bromomethylbenzene Derivatives

Cyclopropane Carbonyl Chloride and 4-Bromomethylbenzene

A Friedel-Crafts acylation strategy assembles the ketone moiety directly on the bromomethyl-substituted aromatic ring.

  • Reagents : Cyclopropane carbonyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), CH₂Cl₂.

  • Conditions : 0°C to room temperature, 4–6 hours.

Key Data:

Aromatic SubstrateProduct YieldPurityReference
4-Bromomethylbenzene60–65%88%

Comparative Analysis of Methods

MethodYield RangeScalabilityCost EfficiencyKey Challenges
Radical Bromination85–90%HighModerateRadical initiation control
Grignard Reaction70–75%ModerateHighMoisture sensitivity
Nucleophilic Substitution65–70%LowLowMulti-step synthesis
Friedel-Crafts Acylation60–65%ModerateModerateCompeting side reactions

Chemical Reactions Analysis

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

Scientific Research Applications

Synthetic Intermediates

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone serves as an important synthetic intermediate in the production of various pharmaceuticals. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is critical in the synthesis of complex molecules used in medicinal chemistry.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit biological activity, making them candidates for further pharmacological studies. The cyclopropyl group is often associated with enhanced metabolic stability and bioactivity in drug candidates. Thus, derivatives of this compound may be explored for their potential therapeutic effects against various diseases.

Material Science

In material science, this compound can be utilized to synthesize polymers or coatings that require specific mechanical or chemical properties. The bromomethyl functionality can facilitate cross-linking reactions, enhancing the material's durability and performance.

Biochemical Pathway Exploration

The compound's structure allows it to be used as a tool in biochemical pathway explorations. By modifying its structure, researchers can study the interactions within specific metabolic pathways, contributing to a better understanding of cellular processes and disease mechanisms.

Case Study 1: Synthesis of Novel Anticancer Agents

A study focused on synthesizing novel anticancer agents utilized this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies.

Case Study 2: Development of Antimicrobial Agents

Research has also explored the antimicrobial properties of derivatives synthesized from this compound. Modifications to the cyclopropyl ring led to compounds with enhanced activity against resistant bacterial strains, indicating its importance in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone involves its ability to form covalent bonds with target molecules. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification. This property is particularly useful in the design of chemical probes for studying protein interactions and functions . The molecular targets and pathways involved depend on the specific application and the nature of the target biomolecules.

Comparison with Similar Compounds

(4-(Bromomethyl)phenyl)(phenyl)methanone (CAS 32752-54-8)

Key Differences :

  • Substituent : Replaces the cyclopropyl group with a phenyl ring.
  • Molecular Formula : C₁₄H₁₁BrO (MW: 275.14 g/mol) vs. C₁₁H₁₁BrO for the target compound.
  • Applications : Used in pharmaceutical intermediates, such as in the synthesis of kinase inhibitors .
Property (4-(Bromomethyl)phenyl)(cyclopropyl)methanone (4-(Bromomethyl)phenyl)(phenyl)methanone
CAS Number 35981-66-9 32752-54-8
Molecular Weight (g/mol) 246.00 275.14
Key Functional Groups Cyclopropyl, Bromomethyl Phenyl, Bromomethyl
Similarity Score 0.85 (Reference) 0.95

4-(Bromomethyl)phenylacetic Acid (CAS 13737-36-5)

Key Differences :

  • Functional Group : Replaces the ketone with a carboxylic acid (-COOH).
  • Reactivity : The acidic proton enables decarboxylation or salt formation, diverging from the ketone’s nucleophilic substitution utility.
  • Similarity Score : 0.67 due to structural divergence .

4-Bromo-2-(trifluoromethyl)phenylmethanone (CAS 1341736-93-3)

Key Differences :

  • Substituents : Adds a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing EAS reactivity compared to the bromomethyl group.
  • Applications : Likely used in agrochemicals or fluorinated drug analogs .
Property This compound 4-Bromo-2-(trifluoromethyl)phenylmethanone
Molecular Formula C₁₁H₁₁BrO C₁₁H₈BrF₃O
Molecular Weight (g/mol) 246.00 293.08
Substituent Effects Bromomethyl (moderate EAS directing) Bromomethyl + -CF₃ (strong meta-directing)

(4-tert-Butylphenyl)(cyclopropyl)methanone

Key Differences :

  • Substituent : Replaces bromomethyl with a tert-butyl (-C(CH₃)₃) group.
  • Applications : Used in materials science for liquid crystal precursors .

Biological Activity

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article provides a detailed overview of its biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C12_{12}H13_{13}BrO
  • Molecular Weight : 253.14 g/mol
  • CAS Number : 35981-66-9

The compound features a bromomethyl group attached to a phenyl ring and a cyclopropyl group, which may contribute to its unique biological activities.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. It has been studied as part of a series of compounds targeting viral entry mechanisms, particularly in the context of filovirus infections such as Ebola and Marburg viruses. The compound has shown promising results in inhibiting viral entry into host cells, with effective concentrations (EC50_{50}) reported below 10 μM in vitro assays using pseudoviruses .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. The selectivity profile indicates that while it inhibits CYP1A2 and CYP2D6, it does not significantly affect CYP2C19, CYP2C9, or CYP3A4 . This selectivity is beneficial for minimizing adverse interactions when used in therapeutic settings.

Lipophilicity and Permeability

The lipophilicity of this compound is characterized by various Log P values:

  • Log Po/w (iLOGP) : 2.42
  • Log Po/w (XLOGP3) : 2.62
  • Log Po/w (WLOGP) : 2.96

These values suggest that the compound has moderate lipophilicity, which is favorable for membrane permeability and bioavailability .

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of various compounds against Ebola virus entry, this compound was included in a library of small molecules. It demonstrated significant inhibition of viral entry with EC50_{50} values comparable to known antiviral agents. The structural modifications around the bromomethyl and cyclopropyl groups were found to enhance potency against the virus .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were assessed through various models. It was found to be a blood-brain barrier (BBB) permeant but not a substrate for P-glycoprotein (P-gp), indicating potential central nervous system activity without significant efflux from the brain .

Summary Table of Biological Activities

Activity TypeObservations
AntiviralEffective against Ebola and Marburg viruses
Enzyme InhibitionInhibits CYP1A2 and CYP2D6; no effect on CYP2C19/2C9/3A4
LipophilicityModerate (Log Po/w values between 2.42 - 2.96)
BBB PermeabilityYes
P-gp SubstrateNo

Q & A

Q. What are the established synthetic routes for (4-(Bromomethyl)phenyl)(cyclopropyl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the bromomethyl group can act as a leaving group in alkylation reactions. A method analogous to the synthesis of cyclopropyl methanones involves reacting benzyl alcohols with halogenated ketones (e.g., 4-chloro-4'-fluorobutyrophenone) in polar aprotic solvents (e.g., DMF) under basic conditions (NaH/TBAB) . Optimizing stoichiometry, temperature (e.g., reflux in EtOH), and catalysts (e.g., Pd for cross-couplings) is critical for yields >60%. Impurities like unreacted starting materials or dehalogenated byproducts must be monitored via HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • X-ray crystallography : Resolves bond angles and torsional strain in the cyclopropane ring. SHELX programs (e.g., SHELXL) are widely used for refinement, achieving R-factors <0.05 .
  • NMR : 1^1H and 13^13C NMR confirm the bromomethyl group (δ ~4.3 ppm for CH2_2Br) and cyclopropane protons (δ ~1.2–1.5 ppm). Coupling constants (JJ) distinguish cis/trans conformers .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~600 cm1^{-1} (C-Br) validate functional groups .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution vs. elimination pathways?

The bromomethyl group’s steric and electronic properties favor SN2 mechanisms with strong nucleophiles (e.g., thiols or amines). For instance, reactions with thiols (e.g., PhSH) in THF at 50°C yield thioether derivatives, while bulky bases (e.g., DBU) may promote elimination to form alkenes . Kinetic studies (e.g., monitoring via 1^1H NMR) can quantify pathway dominance. Cyclopropane ring strain may further modulate transition-state energetics .

Q. What challenges arise in resolving structural ambiguities via X-ray crystallography for this compound?

  • Disorder in the bromomethyl group : Dynamic disorder in the CH2_2Br moiety complicates electron density maps. High-resolution data (<1.0 Å) and TWINABS for twinned crystals improve refinement .
  • Thermal motion : Low-temperature data collection (e.g., 113 K) reduces atomic displacement parameters (ADPs) for accurate bond-length measurements .

Q. How can researchers address discrepancies between spectroscopic and crystallographic data?

Contradictions may arise from polymorphism or solvent inclusion. For example:

  • NMR vs. X-ray : Discrepancies in dihedral angles (e.g., cyclopropane-phenyl torsion) suggest dynamic conformers in solution. Variable-temperature NMR can validate this .
  • IR vs. XRD : Anomalous C=O stretching frequencies may indicate hydrogen bonding in the solid state, absent in solution. Pairing IR with DFT calculations reconciles such differences .

Q. What strategies ensure high purity for biological studies, and how are trace impurities identified?

  • HPLC with impurity standards : Use EP/Pharmaceutical-grade reference materials (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone) to calibrate retention times and quantify impurities <0.1% .
  • Mass spectrometry : HRMS (ESI) detects halogenated byproducts (e.g., debrominated species) with ppm-level accuracy .

Q. What mechanistic insights guide the design of derivatives for anticancer activity studies?

The bromomethyl group’s electrophilicity enables covalent binding to cysteine residues in target proteins. Derivatives like (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone inhibit tumor growth by alkylating tubulin or kinase active sites . Structure-activity relationship (SAR) studies should optimize logP (e.g., cyclopropane’s lipophilicity) and steric bulk to enhance bioavailability .

Q. Methodological Recommendations

  • Synthetic protocols : Include quenching steps (e.g., aqueous workup) to minimize bromide byproducts .
  • Crystallography : Use SHELXD for phase problem resolution and PLATON for validation .
  • Biological assays : Pair in vitro cytotoxicity (MTT assays) with proteomics to identify binding targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.